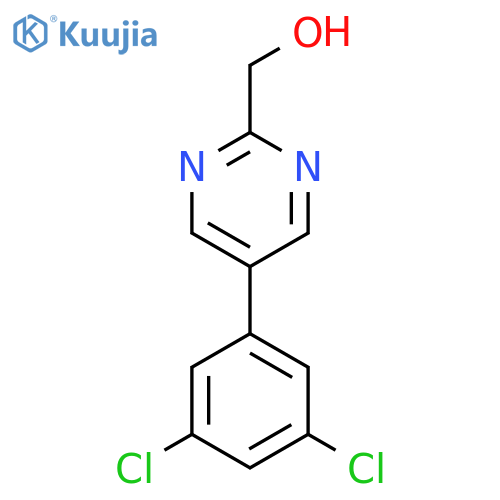

Cas no 1361723-71-8 (5-(3,5-Dichlorophenyl)pyrimidine-2-methanol)

1361723-71-8 structure

商品名:5-(3,5-Dichlorophenyl)pyrimidine-2-methanol

CAS番号:1361723-71-8

MF:C11H8Cl2N2O

メガワット:255.10002040863

CID:4826747

5-(3,5-Dichlorophenyl)pyrimidine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 5-(3,5-Dichlorophenyl)pyrimidine-2-methanol

-

- インチ: 1S/C11H8Cl2N2O/c12-9-1-7(2-10(13)3-9)8-4-14-11(6-16)15-5-8/h1-5,16H,6H2

- InChIKey: ALDUWNONMHYIAT-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1)C1=CN=C(CO)N=C1)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 212

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 46

5-(3,5-Dichlorophenyl)pyrimidine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A039001437-250mg |

5-(3,5-Dichlorophenyl)pyrimidine-2-methanol |

1361723-71-8 | 98% | 250mg |

825.08 USD | 2021-06-01 | |

| Alichem | A039001437-1g |

5-(3,5-Dichlorophenyl)pyrimidine-2-methanol |

1361723-71-8 | 98% | 1g |

2,206.43 USD | 2021-06-01 | |

| Alichem | A039001437-500mg |

5-(3,5-Dichlorophenyl)pyrimidine-2-methanol |

1361723-71-8 | 98% | 500mg |

1,165.54 USD | 2021-06-01 |

5-(3,5-Dichlorophenyl)pyrimidine-2-methanol 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1361723-71-8 (5-(3,5-Dichlorophenyl)pyrimidine-2-methanol) 関連製品

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量